molecular formula C9H10BrNO2 B8609442 4-Bromomethyl-2,6-dimethylnitrobenzene

4-Bromomethyl-2,6-dimethylnitrobenzene

Cat. No.: B8609442
M. Wt: 244.08 g/mol
InChI Key: FZRXXCZRAATQOY-UHFFFAOYSA-N
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Description

4-Bromomethyl-2,6-dimethylnitrobenzene is a high-value aromatic compound that serves as a versatile building block in organic synthesis, particularly for the development of active ingredients in the agrochemical and pharmaceutical industries . Its molecular structure, which incorporates both a bromomethyl group and a nitro group on a dimethyl-substituted benzene ring, makes it a suitable precursor for further functionalization. The bromomethyl group is a reactive handle that can participate in nucleophilic substitution reactions, such as alkylations, enabling the introduction of the 2,6-dimethylnitrobenzyl moiety into more complex molecules . Meanwhile, the nitro group can be reduced to an amine, serving as a gateway to anilines and other nitrogen-containing derivatives. This dual functionality allows researchers to use this compound to create a diverse array of advanced intermediates. In research and development, this compound is recognized for its utility as an intermediate in the synthesis of more complex chemical entities . Its role is strictly for laboratory research applications. This product is labeled with the identifier AAH6620806 and is offered at a purity of 95% . Handling and Safety: This compound is a solid at room temperature and should be stored refrigerated between 2° to 8°C in a tightly closed container . It is classified as harmful and may cause skin and eye irritation, so appropriate personal protective equipment should be worn. Notice: This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

5-(bromomethyl)-1,3-dimethyl-2-nitrobenzene

InChI

InChI=1S/C9H10BrNO2/c1-6-3-8(5-10)4-7(2)9(6)11(12)13/h3-4H,5H2,1-2H3

InChI Key

FZRXXCZRAATQOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)CBr

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Reactivity: The nitro group is a strong electron-withdrawing substituent, polarizing the aromatic ring and activating the bromomethyl group as a leaving site. Methyl groups at positions 2 and 6 induce steric hindrance, destabilizing the anion radical and accelerating bromide loss compared to non-methylated analogues .

Structural Analogues and Their Properties

Below is a comparative analysis of 4-bromomethyl-2,6-dimethylnitrobenzene with structurally related compounds.

Table 1: Structural and Reactivity Comparison
Compound Name Molecular Formula Substituents (Positions) Key Reactivity/Stability Findings
This compound C₉H₉BrNO₂ 1-NO₂; 2,6-diMe; 4-BrMe Anion radical instability due to steric hindrance from methyl groups; bromide loss rate < iodide
4-Carbomethoxy-2,6-dimethylnitrobenzene () C₁₀H₁₁NO₄ 1-NO₂; 2,6-diMe; 4-CO₂Me Catalytic hydrogenation yields 4-carbomethoxy-2,6-dimethylaniline (100% yield)
4-Bromomethyl-2,6-dimethylanisole () C₁₀H₁₃BrO 1-OCH₃; 2,6-diMe; 4-BrMe Methoxy group directs electrophilic substitution to para positions; lower electron deficiency than nitro analogues
4-Bromo-2,6-dinitrobenzoic Acid () C₇H₃BrN₂O₆ 1-COOH; 2,6-diNO₂; 4-Br Strong electron-withdrawing effects from dual nitro groups enhance acidity (pKa ~1.5) and solubility in polar solvents
4-Bromomethyl-2,6-dichloropyridine () C₆H₄BrCl₂N Pyridine ring; 2,6-diCl; 4-BrMe Pyridine’s nitrogen increases basicity; Cl substituents enhance electrophilic substitution at position 4
4-Bromo-2,6-dimethylphenol () C₈H₉BrO 1-OH; 2,6-diMe; 4-Br Phenolic OH (pKa ~10) allows hydrogen bonding; bromo group participates in Ullmann couplings

Reactivity and Stability Insights

Steric Effects on Anion Radical Stability: Methyl groups adjacent to the nitro group (positions 2 and 6) in this compound cause a 280-fold increase in bromide loss rate compared to non-methylated nitrobenzene derivatives. This is attributed to steric twisting of the nitro group, which destabilizes the anion radical . In contrast, 4-carbomethoxy-2,6-dimethylnitrobenzene () retains stability during hydrogenation due to the electron-withdrawing carbomethoxy group, facilitating selective nitro reduction.

Electronic Effects of Substituents :

  • Nitro vs. Methoxy : Replacing the nitro group with methoxy (as in 4-bromomethyl-2,6-dimethylanisole) converts the ring from electron-deficient to electron-rich, redirecting reactivity toward electrophilic aromatic substitution rather than nucleophilic bromide displacement .
  • Pyridine vs. Benzene : The pyridine ring in 4-bromomethyl-2,6-dichloropyridine introduces a lone pair on nitrogen, enabling coordination with metals and altering reaction pathways compared to benzene-based analogues .

Leaving Group Efficiency :

  • Bromide loss in this compound is slower than iodide loss in analogous iodo compounds due to stronger C-Br bonds (bond energy ~68 kcal/mol vs. ~51 kcal/mol for C-I) .

Q & A

Q. What are the recommended methods for synthesizing 4-Bromomethyl-2,6-dimethylnitrobenzene, and how can reaction conditions be optimized?

  • Methodology : Bromomethylation typically involves reacting a precursor (e.g., 2,6-dimethylnitrobenzene) with a brominating agent like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation. Optimization includes:
  • Solvent selection : Use polar aprotic solvents (e.g., THF, CCl4_4) to stabilize intermediates .
  • Temperature control : Maintain low temperatures (e.g., 273 K) to minimize side reactions .
  • Catalyst use : Light or radical initiators (e.g., AIBN) enhance bromomethyl group insertion .
  • Purification : Column chromatography or recrystallization (e.g., ethyl acetate/ethanol mixtures) ensures high purity .

Q. How should this compound be stored to ensure stability?

  • Methodology :
  • Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation.
  • Maintain temperatures between 2–8°C to slow hydrolysis of the bromomethyl group .
  • Monitor for discoloration or precipitate formation as signs of decomposition.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify methyl, nitro, and bromomethyl groups (e.g., δ\delta ~4.5 ppm for CH2_2Br) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C9H9BrN2O2\text{C}_9\text{H}_9\text{BrN}_2\text{O}_2, MW 257.08 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detect nitro (1530–1350 cm1^{-1}) and C-Br (600–500 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

  • Methodology :
  • Use SHELX suite (e.g., SHELXL for refinement) to solve crystal structures from X-ray diffraction data.
  • Address discrepancies by:
  • Comparing torsion angles and bond lengths across studies.
  • Validating hydrogen-bonding networks (e.g., C-H\cdotsO interactions) that influence packing .
  • Apply Rietveld refinement to reconcile experimental and computational models .

Q. What strategies mitigate conflicting results in biological activity assays involving this compound?

  • Methodology :
  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) in cytotoxicity assays.
  • Control experiments : Include structurally related analogs (e.g., nitrobenzene derivatives) to isolate bioactivity trends .
  • Statistical validation : Apply ANOVA or bootstrapping to assess reproducibility across replicates .

Q. How can computational modeling predict reactivity in substitution reactions involving the bromomethyl group?

  • Methodology :
  • DFT calculations (e.g., Gaussian or ORCA): Model transition states for nucleophilic substitutions (e.g., SN2 with amines).
  • Solvent effects : Include PCM models to account for solvent polarity’s impact on reaction barriers.
  • Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. What experimental approaches elucidate the compound’s role in polymer or nanomaterial synthesis?

  • Methodology :
  • Crosslinking studies : React with diols or dithiols to form porous polymers; characterize porosity via BET analysis.
  • Nanoparticle functionalization : Use bromomethyl as an anchor for surface modifications (e.g., Au nanoparticle conjugation).
  • Monitor thermal stability via TGA to assess material robustness .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in bromomethylation reactions?

  • Methodology :
  • Parameter screening : Use a factorial design (e.g., varying temperature, solvent, catalyst ratio) to identify critical factors .
  • Side-product analysis : Employ GC-MS or 1H^1\text{H}-NMR to detect byproducts (e.g., di-brominated species).
  • Reaction monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation .

Q. What causes variability in biological assay results, and how can it be minimized?

  • Methodology :
  • Cell line validation : Ensure consistent passage numbers and growth conditions (e.g., CO2_2, media).
  • Endpoint normalization : Use internal standards (e.g., MTT assay for viability) to control for plate-to-plate variation .
  • Blind testing : Mask compound identities during assay execution to reduce bias .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC9H9BrN2O2\text{C}_9\text{H}_9\text{BrN}_2\text{O}_2
Molecular Weight257.08 g/mol
Recommended Storage2–8°C, inert atmosphere
Key IR Stretches1530 (NO2_2), 600 (C-Br) cm1^{-1}
Crystallographic SoftwareSHELXL (CCDC deposition recommended)

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